molecular formula C20H13BrN2O B4568058 5-(4-biphenylyl)-3-(4-bromophenyl)-1,2,4-oxadiazole

5-(4-biphenylyl)-3-(4-bromophenyl)-1,2,4-oxadiazole

Cat. No.: B4568058
M. Wt: 377.2 g/mol
InChI Key: KKZMZRWSMQQUOR-UHFFFAOYSA-N
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Description

5-(4-biphenylyl)-3-(4-bromophenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H13BrN2O and its molecular weight is 377.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.02113 g/mol and the complexity rating of the compound is 385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Compounds featuring the 1,2,4-oxadiazole ring, including derivatives of 5-(4-biphenylyl)-3-(4-bromophenyl)-1,2,4-oxadiazole, are synthesized and characterized for their potential applications. The synthesis involves multi-step reactions including esterification, ammonolysis, and cyclization to produce novel compounds with potent bioactivities (Xiang Jian-nan, 2009). Such compounds are confirmed using spectroscopic methods like NMR, IR, and MS.

Antimicrobial and Hemolytic Activities

Novel 2,5-disubstituted 1,3,4-oxadiazole compounds have been prepared and evaluated for antimicrobial and hemolytic activities. These compounds exhibit variable activity against selected microbial species, with some showing significant potency. This suggests potential applications in developing new antimicrobial agents (Samreen Gul et al., 2017).

Apoptosis Inducers and Anticancer Agents

The 1,2,4-oxadiazole motif has been explored for the discovery of apoptosis inducers and potential anticancer agents through chemical genetics approaches. Compounds with this structure have been identified as having apoptosis-inducing activities, leading to the development of potential drugs and the identification of molecular targets for cancer treatment (S. Cai et al., 2006).

Material Science Applications

Derivatives of 1,3,4-oxadiazoles, including those structurally related to this compound, have been investigated for their thermal, optical, and electrochemical properties, making them promising materials for organic optoelectronic devices. These compounds have been found to possess good thermal stabilities and low orbital levels, indicating their suitability as electron-transporting or hole-blocking materials (Chengbin Liu et al., 2007).

Corrosion Inhibition

The 1,3,4-oxadiazole derivatives have also been studied for their application as corrosion inhibitors in various media. Their efficiency in preventing metal corrosion suggests their potential utility in industrial applications, offering a more sustainable solution to corrosion problems (M. Bouklah et al., 2006).

Properties

IUPAC Name

3-(4-bromophenyl)-5-(4-phenylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O/c21-18-12-10-16(11-13-18)19-22-20(24-23-19)17-8-6-15(7-9-17)14-4-2-1-3-5-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZMZRWSMQQUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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